REACTION_CXSMILES
|
[C:1]1([CH2:7][C:8]([NH2:16])([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([NH:27][CH2:28][C:29](O)=[O:30])(OCC1C=CC=CC=1)=O.C1(N=C=NC2CCCCC2)CCCCC1.C(Cl)(Cl)[Cl:48]>>[ClH:48].[NH2:27][CH2:28][C:29]([NH:16][C:8]([C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1)([CH3:9])[CH2:7][C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)=[O:30] |f:4.5|
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(C)(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)NCC(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20.6 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Type
|
CUSTOM
|
Details
|
the layers shaken
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The precipitated solid was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methylene chloride (500 ml)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
This was treated with ether (700 ml) and 500 ml of ice cold water
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
The ether layer was washed with water (2×125 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to an oil, 33.5 g
|
Type
|
DISSOLUTION
|
Details
|
This was dissolved in methanol (500 ml)
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated to a white solid
|
Type
|
DISSOLUTION
|
Details
|
This was dissolved in 80 ml of hot methanol
|
Type
|
ADDITION
|
Details
|
treated with 200 ml of ether
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling a solid
|
Type
|
CUSTOM
|
Details
|
crystallised which
|
Type
|
CUSTOM
|
Details
|
was recrystallised from 100 ml of isopropanol and 100 ml of methanol
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCC(=O)NC(CC1=CC=CC=C1)(C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |